molecular formula C17H17NO4 B3823222 2-(3-acetylphenoxy)-N-(4-methoxyphenyl)acetamide

2-(3-acetylphenoxy)-N-(4-methoxyphenyl)acetamide

Cat. No. B3823222
M. Wt: 299.32 g/mol
InChI Key: LSFVOZIHFHXEMT-UHFFFAOYSA-N
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Description

2-(3-acetylphenoxy)-N-(4-methoxyphenyl)acetamide, also known as AMA or Acetaminophen Analog, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

2-(3-acetylphenoxy)-N-(4-methoxyphenyl)acetamide has been studied extensively for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 2-(3-acetylphenoxy)-N-(4-methoxyphenyl)acetamide has been shown to possess analgesic and antipyretic properties similar to acetaminophen. It has also been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, 2-(3-acetylphenoxy)-N-(4-methoxyphenyl)acetamide has been studied for its potential use as a herbicide and fungicide. In material science, 2-(3-acetylphenoxy)-N-(4-methoxyphenyl)acetamide has been shown to possess unique properties that make it a potential candidate for use in the development of new materials such as sensors and electronic devices.

Mechanism of Action

The exact mechanism of action of 2-(3-acetylphenoxy)-N-(4-methoxyphenyl)acetamide is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins. Prostaglandins are involved in the regulation of inflammation, pain, and fever. By inhibiting their production, 2-(3-acetylphenoxy)-N-(4-methoxyphenyl)acetamide is able to reduce pain and fever.
Biochemical and Physiological Effects:
2-(3-acetylphenoxy)-N-(4-methoxyphenyl)acetamide has been shown to have a similar biochemical and physiological profile to acetaminophen. It is rapidly absorbed in the gastrointestinal tract and metabolized in the liver. It is excreted primarily in the urine as glucuronide and sulfate conjugates.

Advantages and Limitations for Lab Experiments

2-(3-acetylphenoxy)-N-(4-methoxyphenyl)acetamide has several advantages over acetaminophen in lab experiments. It is easier to synthesize and purify, and it has a longer shelf life. However, it also has some limitations. It is less potent than acetaminophen and has a lower therapeutic index. It also has a lower solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are several potential future directions for research on 2-(3-acetylphenoxy)-N-(4-methoxyphenyl)acetamide. In medicine, further studies are needed to investigate its potential use in treating neurodegenerative diseases. In agriculture, more research is needed to determine its effectiveness as a herbicide and fungicide. In material science, further studies are needed to explore its unique properties and potential applications in the development of new materials.
Conclusion:
2-(3-acetylphenoxy)-N-(4-methoxyphenyl)acetamide is a chemical compound that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications.

properties

IUPAC Name

2-(3-acetylphenoxy)-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-12(19)13-4-3-5-16(10-13)22-11-17(20)18-14-6-8-15(21-2)9-7-14/h3-10H,11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSFVOZIHFHXEMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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